

# Technical Support Center: ASP5878 Phase 1 Trials

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## Compound of Interest

Compound Name: ASP5878

Cat. No.: B8085365

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This technical support center provides researchers, scientists, and drug development professionals with information regarding the dose-limiting toxicities (DLTs) observed in phase 1 clinical trials of **ASP5878**.

## Frequently Asked Questions (FAQs)

Q1: What is the established dose-limiting toxicity (DLT) for **ASP5878** in phase 1 trials?

A1: The primary dose-limiting toxicity identified for **ASP5878** in phase 1 trials was hyperphosphatemia.<sup>[1][2]</sup> This is considered an on-target effect due to the inhibition of Fibroblast Growth Factor Receptors (FGFRs), which play a role in phosphate homeostasis.

Q2: At what dose level was the DLT of hyperphosphatemia observed?

A2: Dose-limiting hyperphosphatemia was reported in 66.7% of patients in the cohort receiving 20 mg of **ASP5878** twice daily (BID) on a 5-day dosing schedule with a 2-day interruption.<sup>[1][2]</sup> Preliminary data from an earlier stage of the trial also indicated that hyperphosphatemia was considered a DLT in two out of three patients at the 20 mg BID dose.

Q3: What was the recommended dose for the dose-expansion phase of the trial?

A3: Based on the findings from the dose-escalation part of the study, the recommended dose for the dose-expansion phase was determined to be 16 mg BID.<sup>[1][2]</sup>

Q4: Were there other common adverse events reported in the phase 1 trial of **ASP5878**?

A4: Yes, other common adverse events included retinal detachment, diarrhea, and increased alanine aminotransferase.[1][2]

Q5: What is the mechanism of action of **ASP5878**?

A5: **ASP5878** is an orally available, selective small-molecule inhibitor of Fibroblast Growth Factor Receptors 1, 2, 3, and 4 (FGFR1-4).[1][3][4] By inhibiting these receptors, it blocks the FGFR-mediated signal transduction pathways that are implicated in the proliferation of tumor cells in various cancers.[4]

## Data Presentation

Table 1: Summary of Dose-Limiting Toxicity in **ASP5878** Phase 1 Trial

Dose Cohort	Dosing Schedule	Percentage of Patients with DLT	Dose-Limiting Toxicity
20 mg BID	5 days on / 2 days off	66.7%	Hyperphosphatemia

Source: Yamamoto N, et al. Invest New Drugs. 2020 Apr;38(2):445-456.[2]

## Experimental Protocols

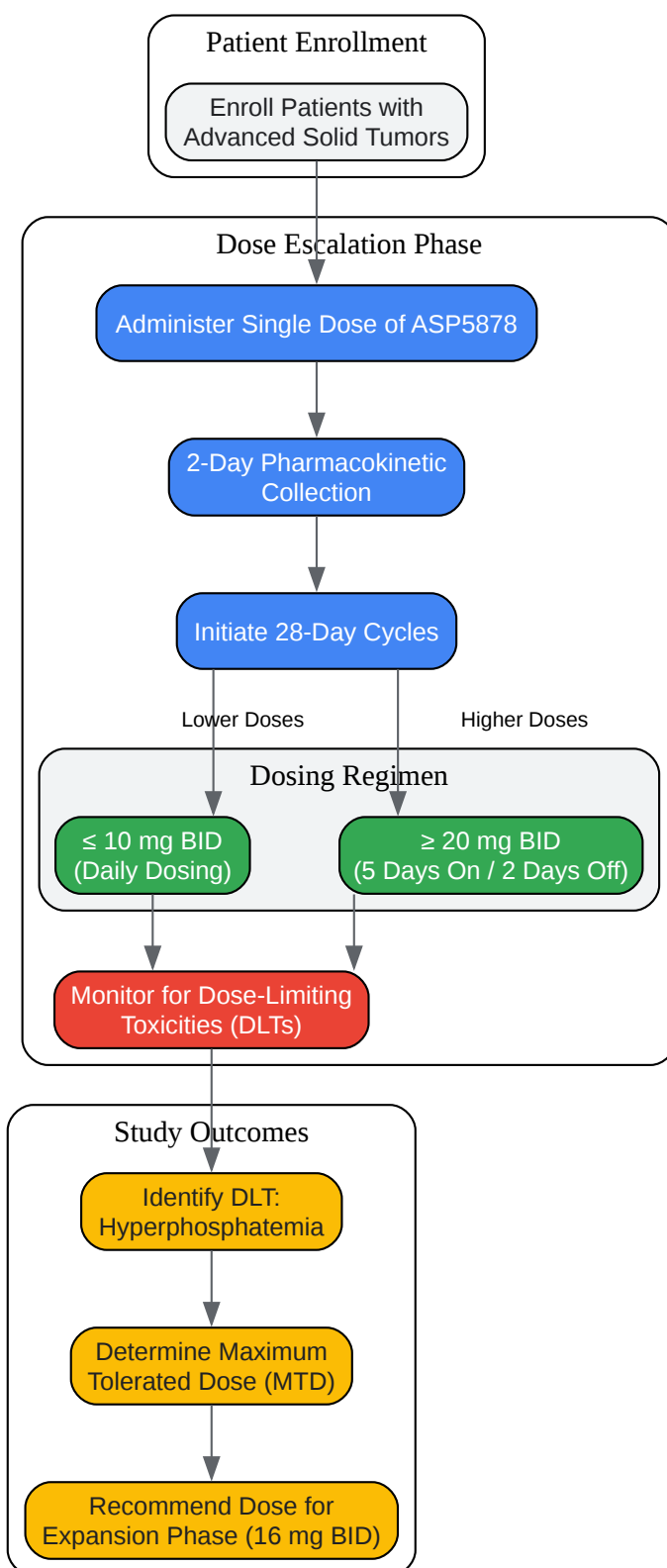
### Phase 1 Dose-Escalation Study Design for **ASP5878**

The first-in-human, open-label, phase 1 study of **ASP5878** was designed with a dose-escalation part and a dose-expansion part. The primary objectives of the dose-escalation phase were to determine the safety and tolerability of **ASP5878**, and to identify the DLT, maximum tolerated dose (MTD), and the recommended dose for the expansion phase.[1][2]

Patients with advanced solid malignancies were enrolled in sequential dose cohorts.[5] The study evaluated nine dose cohorts, starting from 0.5 mg to 2 mg once daily, and from 2 mg to 40 mg twice daily (BID).[1][2] The dosing regimen for the higher doses ( $\geq 20$  mg BID) consisted of a 5-day dosing period followed by a 2-day interruption in 28-day cycles, while lower doses ( $\leq 10$  mg BID) were administered daily.[1][2] A single dose of **ASP5878** was initially administered, followed by a 2-day pharmacokinetic assessment before commencing the cyclical dosing

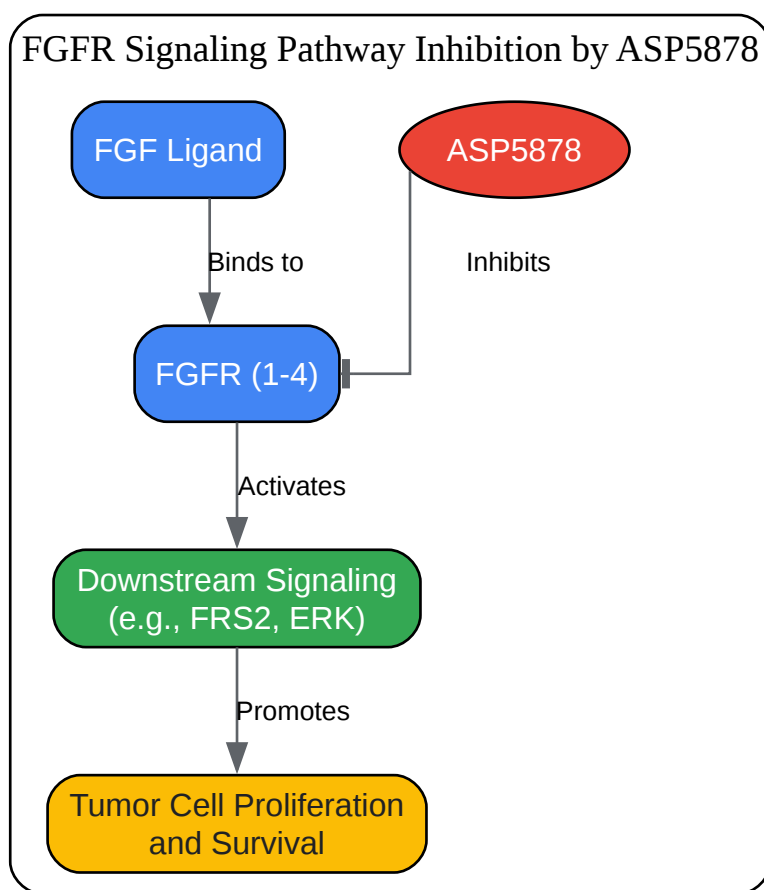
schedule.[1][2] Dose escalation was guided by a Bayesian Continual Reassessment Method.  
[5]

## Mandatory Visualization



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Caption: Workflow of the **ASP5878** Phase 1 Dose-Escalation Trial.



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Caption: Mechanism of Action of **ASP5878** in Inhibiting the FGFR Signaling Pathway.

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## References

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